molecular formula C28H27N3O4 B2862616 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 894550-95-9

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2862616
CAS RN: 894550-95-9
M. Wt: 469.541
InChI Key: JOBSHIUXJALQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.541. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Quinoline derivatives have been studied for their structural aspects and properties, particularly focusing on salt and inclusion compounds. Research has shown that certain amide-containing isoquinoline derivatives form crystalline solids or gels upon treatment with mineral acids, highlighting their potential in material science for creating novel structures with unique properties. These compounds' ability to form host-guest complexes with enhanced fluorescence emission suggests applications in optical materials and sensors (Karmakar et al., 2007).

Therapeutic Applications

In the medical field, novel anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy. For instance, a study demonstrated significant antiviral and antiapoptotic effects against Japanese encephalitis, suggesting the potential of quinoline derivatives in developing new antiviral drugs (Ghosh et al., 2008).

Synthetic Methodologies

Quinoline derivatives are also central to advancements in synthetic organic chemistry. Research has been dedicated to the synthesis of novel compounds through efficient methodologies, such as the Passerini three-component reaction, which facilitates the creation of α-(acyloxy)-α-(quinolin-4-yl)acetamides. These synthetic approaches contribute to the broader availability of quinoline derivatives for various scientific applications (Taran et al., 2014).

Antibacterial and Antitubercular Agents

Quinoline derivatives have shown promise as potent antibacterial and antitubercular agents. Studies have reported that certain 2-(quinolin-4-yloxy)acetamides exhibit strong in vitro inhibition of Mycobacterium tuberculosis growth, including against drug-resistant strains. These findings underscore the potential of quinoline derivatives in addressing global health challenges related to bacterial infections and tuberculosis (Pissinate et al., 2016).

properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-18-10-19(2)12-23(11-18)30-27(32)17-31-24-15-26-25(34-8-9-35-26)14-20(24)13-21(28(31)33)16-29-22-6-4-3-5-7-22/h3-7,10-15,29H,8-9,16-17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBSHIUXJALQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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